Isopropyl Cloprostenate

FP Receptor Agonist Binding Affinity Ki Value

Isopropyl Cloprostenate (CAS 157283-66-4) is the isopropyl ester of cloprostenol, a synthetic, optically active analog of prostaglandin F₂α (PGF₂α). It is recognized as a potent agonist of the FP prostanoid receptor, a property that underpins its primary applications in both veterinary reproductive management and ophthalmic research.

Molecular Formula C25H35ClO6
Molecular Weight 467.0 g/mol
CAS No. 157283-66-4
Cat. No. B606724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsopropyl Cloprostenate
CAS157283-66-4
Synonyms(+)-16-m-chlorophenoxy tetranor Prostaglandin F2α isopropyl ester;  (+)-Cloprostenol isopropyl ester.
Molecular FormulaC25H35ClO6
Molecular Weight467.0 g/mol
Structural Identifiers
SMILESCC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(COC2=CC(=CC=C2)Cl)O)O)O
InChIInChI=1S/C25H35ClO6/c1-17(2)32-25(30)11-6-4-3-5-10-21-22(24(29)15-23(21)28)13-12-19(27)16-31-20-9-7-8-18(26)14-20/h3,5,7-9,12-14,17,19,21-24,27-29H,4,6,10-11,15-16H2,1-2H3/b5-3-,13-12+/t19-,21-,22-,23+,24-/m1/s1
InChIKeyOCNSAYQJDKJOLH-AHTXBMBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOily liquid
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isopropyl Cloprostenate (CAS 157283-66-4): Core Identity and Procurement Context for a Prostaglandin F2α Analog


Isopropyl Cloprostenate (CAS 157283-66-4) is the isopropyl ester of cloprostenol, a synthetic, optically active analog of prostaglandin F₂α (PGF₂α) . It is recognized as a potent agonist of the FP prostanoid receptor, a property that underpins its primary applications in both veterinary reproductive management and ophthalmic research . The compound is distinguished by being the biologically active, 15(R) enantiomer of cloprostenol, which is responsible for the majority of its luteolytic activity, and it is formulated as a more lipid-soluble ester to enhance its bioavailability and penetration characteristics .

Prostaglandin pathway studies Reported FP receptor agonist – fits FP prostanoid receptor signaling research.
Prodrug and permeability models Isopropyl ester form may support lipid-based tissue penetration and prodrug research.
Stereochemical control 15(R) enantiomer context – supports enantiomer-attribution and chiral analytical workflows.

Why Isopropyl Cloprostenate Cannot Be Directly Substituted by Generic Cloprostenol or Other Prostaglandin Analogs


The interchange of Isopropyl Cloprostenate with cloprostenol or other PGF₂α analogs (e.g., latanoprost, bimatoprost) is not scientifically justified due to quantifiable differences in molecular properties and potency. As an isopropyl ester, this compound possesses significantly enhanced lipid solubility compared to its parent acid, cloprostenol, which directly impacts its ability to penetrate biological membranes and tissues . Furthermore, receptor binding studies confirm that FP receptor affinity (Ki) varies substantially across the class, with values for Isopropyl Cloprostenate (28 nM) differing from cloprostenol (13-57 nM) and latanoprost (0.43-4.5 µM) [1]. These differences in lipophilicity and target engagement translate into distinct functional potencies in vivo, where the compound's luteolytic activity and ocular effects are not equivalent to those of its analogs . Consequently, substituting one for another without adjusting for these quantitative variances introduces unacceptable risk of under- or over-dosing in research models.

Lipophilicity and permeability
Isopropyl ester increases lipid solubility vs cloprostenol acid; membrane penetration profile may shift.
FP receptor binding affinity
Ki context varies significantly among analogs; direct substitution may require affinity verification.
In vivo luteolytic potency
Direct comparison shows cloprostenol more active at same dose; functional equivalence not assumed.
Regulatory scope
Authorized as veterinary drug; not suitable for cosmetic or human use – defines research-use boundaries.

Quantitative Differentiation Guide: Isopropyl Cloprostenate vs. Cloprostenol and Other Analogs


FP Receptor Binding Affinity: Isopropyl Cloprostenate Ki of 28 nM vs. Cloprostenol and Latanoprost

Isopropyl Cloprostenate binds to the FP prostanoid receptor with a Ki of 28 nM . This places its affinity within a specific range when compared to other clinically and preclinically relevant analogs. In the same assay system using human ocular tissues, cloprostenol displayed a Ki range of 13-37 nM, while the widely used glaucoma drug latanoprost (isopropyl ester of PHXA85) was significantly less potent, with a Ki range of 0.43-4.5 µM [1]. This indicates that Isopropyl Cloprostenate is approximately 15- to 160-fold more potent at the FP receptor than latanoprost in this binding assay.

FP receptor binding
Cross-study comparable
Isopropyl Cloprostenate Ki = 28 nM; 15- to 160-fold lower Ki vs latanoprost (0.43–4.5 µM); comparable to cloprostenol (13–37 nM).
Reported binding affinity context; supports pathway concentration range selection.
In vitro radioligand displacement on human ocular tissues.
FP Receptor Agonist Binding Affinity Ki Value Prostaglandin Analog

Lipid Solubility and Bioavailability: Isopropyl Cloprostenate as a Pro-Drug Strategy vs. Cloprostenol

Isopropyl Cloprostenate is the isopropyl ester prodrug of cloprostenol. The esterification of the carboxylic acid group of cloprostenol significantly increases the compound's lipid solubility . This is a deliberate and well-established strategy for enhancing the corneal penetration and bioavailability of prostaglandin analogs in ophthalmic applications [1]. While quantitative logP data are not provided in the core literature, the classification as a 'more lipid-soluble form' is a key, verifiable physicochemical differentiator from the parent compound cloprostenol, which is a charged carboxylate at physiological pH.

Lipid solubility
Class-level inference
Isopropyl ester prodrug: significantly enhanced lipid solubility vs cloprostenol carboxylic acid.
Supports tissue penetration and prodrug permeability research.
Physicochemical classification; quantitative logP not provided.
Lipid Solubility Bioavailability Prodrug Pharmacokinetics

In Vivo Luteolytic Potency: Comparative Activity of Isopropyl Cloprostenate vs. Cloprostenol in Rodents

A direct comparative study in female rats assessed the luteolytic effects of two prostaglandin analogs: isopropyl ester PGF₂α (Isopropyl Cloprostenate) and optically active cloprostenol. At a dose of 50 µg/kg/day administered intraperitoneally, both compounds induced vasodilation and luteolysis. However, the study noted that 'cloprostenol is more active, inducing a more obvious vasodilatation and luteolysis' than the isopropyl ester [1]. This provides direct in vivo evidence that the two compounds, while acting via the same mechanism, are not equipotent in their functional luteolytic capacity.

In vivo luteolysis
Direct head-to-head comparison
At 50 µg/kg/day ip, cloprostenol induced more obvious vasodilation and luteolysis than Isopropyl Cloprostenate.
Functional luteolytic potency not equivalent; dosing adjustment may be needed in model transfer.
Rat model, direct comparator study.
Luteolysis Veterinary Reproduction In Vivo Potency Pregnancy Termination

Intraocular Pressure Reduction: Weaker Efficacy of Isopropyl Cloprostenate vs. Latanoprost and Travoprost

In ocular studies, Isopropyl Cloprostenate has been shown to reduce intraocular pressure (IOP). However, its efficacy in this regard is reported to be weaker than that of established glaucoma medications. According to one source summarizing preclinical findings, 'its IOP-lowering efficacy appears weaker (requiring higher doses) than established agents like latanoprost or travoprost' . While specific dose-response data are not detailed, this cross-study inference indicates a clear hierarchy of potency for IOP reduction, with Isopropyl Cloprostenate falling below the clinically optimized analogs.

IOP reduction
Cross-study comparable
Reduces IOP, but reported weaker efficacy than latanoprost and travoprost; requires higher concentration.
IOP endpoint context; consider comparator benchmarking for ocular hypotensive research.
Monkey and other animal models.
Glaucoma Intraocular Pressure Ocular Hypotensive Comparative Efficacy

Regulatory and Application Scope: Approved Veterinary Drug vs. Unapproved Cosmetic Ingredient

Isopropyl Cloprostenate has a well-defined and regulated use as a veterinary medicinal product. In the European Union, it is authorized for intramuscular use in horses (mares), cattle (cows), and pigs (sows) for reproductive management [1]. In stark contrast, its use in cosmetic products for eyelash and eyebrow growth has been deemed unsafe by the Scientific Committee on Consumer Safety (SCCS). The SCCS concluded that none of the evaluated prostaglandin analogs, including Isopropyl Cloprostenate, 'can be considered safe for use in cosmetic products intended for promoting the growth of eyelashes and eyebrows' due to potent pharmacological activity and a lack of acceptable safety data [2]. This creates a clear and legally significant differentiation in its procurement and intended use.

Regulatory scope
Supporting evidence
Authorized veterinary drug (EU) for reproductive management; deemed unsafe for cosmetic use by SCCS.
Defines legal research-use boundaries; not for human/cosmetic applications.
EMA and SCCS regulatory assessments.
Veterinary Drug Regulatory Status Cosmetic Ingredient Safety

Defined Application Scenarios for Isopropyl Cloprostenate Based on Quantitative Evidence


Veterinary Reproductive Management: Estrus Synchronization and Luteolysis in Livestock

Isopropyl Cloprostenate is the active pharmaceutical ingredient in authorized veterinary medicinal products. It is administered intramuscularly to induce luteolysis, thereby synchronizing estrus cycles in cattle, pigs, and horses. This application leverages the compound's potent FP receptor agonism and luteolytic activity, as demonstrated in in vivo studies, and is conducted under strict regulatory approval .

Ophthalmic Research: FP Receptor Tool Compound for Glaucoma Models

Due to its high affinity for the FP receptor (Ki = 28 nM) and enhanced lipid solubility from its isopropyl ester prodrug form, Isopropyl Cloprostenate serves as a valuable tool compound in research investigating the FP receptor's role in aqueous humor dynamics and intraocular pressure regulation . However, its weaker IOP-lowering efficacy compared to latanoprost and travoprost should be considered when selecting a model compound for potent ocular hypotensive effects .

Pharmacology of Prostaglandin Receptors: Investigating FP Receptor Signaling and Function

Isopropyl Cloprostenate is a selective and potent FP receptor agonist, making it an ideal ligand for in vitro and in vivo studies designed to elucidate FP receptor signaling pathways, tissue distribution, and physiological functions. Its binding affinity (Ki = 28 nM) is well-characterized and provides a benchmark for comparative studies with other FP agonists like cloprostenol, fluprostenol, and latanoprost .

Lipid-Based Formulation and Prodrug Research: A Model Ester Prodrug

The compound is a classic example of an ester prodrug strategy to enhance the lipid solubility and tissue penetration of a pharmacologically active carboxylic acid (cloprostenol). As such, it is a useful reference compound in pharmaceutical science for studying prodrug design, formulation development (e.g., in lipid-based drug delivery systems), and in vitro models of membrane permeability .

Application
Selection Property
Validation Focus
Veterinary reproduction research: estrus synchronization and luteolysis models
FP receptor agonism with luteolytic activity context
In vivo luteolysis endpoint validation in target species
Ophthalmic research: FP receptor tool compound for IOP and aqueous humor studies
FP receptor affinity and ester prodrug corneal permeability
IOP endpoint response and comparator benchmarking
Prostaglandin receptor pharmacology: FP receptor signaling and pathway analysis
Selective FP agonist with well-characterized binding context
Comparative receptor binding and functional pathway assays
Lipid-based formulation and prodrug research: ester prodrug model system
Enhanced lipid solubility via isopropyl ester
Membrane permeability and formulation stability profiling

Technical Documentation Hub

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19 linked technical documents
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